Guanosine-8-d

Description

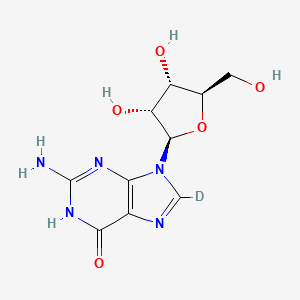

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O5 |

|---|---|

Molecular Weight |

284.25 g/mol |

IUPAC Name |

2-amino-8-deuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D |

InChI Key |

NYHBQMYGNKIUIF-VNDOXCJZSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Methodologies for the Synthesis and Controlled Incorporation of Guanosine 8 D

Chemical Synthesis Pathways for Guanosine-8-d and its Nucleotide Precursors

The chemical synthesis of this compound typically involves the introduction of a deuterium (B1214612) atom at the C8 position of the guanine (B1146940) base. A common strategy begins with a more readily available modified nucleoside, 8-bromoguanosine. This precursor serves as a scaffold for introducing the deuterium label.

A key synthetic route involves the following general steps:

Protection of Functional Groups: The hydroxyl groups on the ribose sugar and the exocyclic amino group of guanine are protected to prevent unwanted side reactions. This is often achieved using protecting groups like acetyl (Ac) or benzoyl (Bz) for the hydroxyls and isobutyryl for the amino group.

Halogen-Deuterium Exchange: The crucial step is the replacement of the bromine atom at the C8 position with deuterium. This can be accomplished through catalytic reduction. For instance, the 8-bromo derivative can be treated with deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C). Another approach is the use of deuterated reducing agents like sodium borodeuteride (NaBD₄) or catalytic transfer deuteration using a deuterium source like D₂O.

Deprotection: Following the successful introduction of deuterium, the protecting groups are removed to yield the final this compound nucleoside.

To be useful for enzymatic incorporation, the nucleoside must be converted into its triphosphate form (dGTP-8-d or GTP-8-d). This is typically achieved through a series of phosphorylation reactions, starting from the nucleoside monophosphate (GMP). The de novo synthesis pathways in cells build the purine (B94841) ring system step-by-step while it is attached to the ribose sugar, starting with precursors like amino acids, ribose 5-phosphate, and CO₂. peoi.net However, for labeled compounds, chemical phosphorylation of the synthesized nucleoside is the standard laboratory approach.

A related synthesis for a modified guanosine (B1672433) analog, 8-nitroguanosine, also starts from 8-bromoguanosine, highlighting the versatility of the 8-bromo intermediate in synthesizing various C8-substituted guanosine derivatives. researchgate.net

Preparation of this compound Phosphoramidite (B1245037) Derivatives for Oligonucleotide Synthesis

For the automated, solid-phase synthesis of DNA or RNA oligonucleotides, the this compound nucleoside must be converted into a phosphoramidite building block. tcichemicals.com This process renders the nucleoside ready for coupling reactions on an automated synthesizer. atdbio.com

The preparation of a this compound phosphoramidite involves a multi-step process:

5'-Hydroxyl Protection: The 5'-hydroxyl group of the deuterated nucleoside is selectively protected, most commonly with a 4,4'-dimethoxytrityl (DMT) group. researchgate.net This acid-labile group protects the 5'-OH during synthesis and is removed before the next coupling cycle.

Protection of Other Reactive Groups: The N2-amino group of guanine and the 2'-hydroxyl group (for ribonucleosides) are also protected. Common protecting groups include isobutyryl (ibu) for the N2 position and tert-butyldimethylsilyl (TBDMS) for the 2'-OH. researchgate.net

Phosphitylation: The final and defining step is the reaction of the 3'-hydroxyl group with a phosphitylating agent. atdbio.com A widely used reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which reacts with the free 3'-OH in the presence of a weak base like N,N-diisopropylethylamine (DIPEA) to form the desired 3'-phosphoramidite. researchgate.netwikipedia.org

The resulting DMT-protected this compound phosphoramidite is a stable compound that can be purified by chromatography and is suitable for use in standard oligonucleotide synthesizers. wikipedia.org The purity of the final product is often verified using ³¹P NMR spectroscopy, which shows characteristic peaks for the two diastereomers of the phosphoramidite around 149 ppm. wikipedia.org

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | 5'-O-DMT Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | Protects the 5'-hydroxyl group during synthesis cycles. researchgate.net |

| 2 | N2 and 2'-O Protection | Isobutyric anhydride, TBDMS-Cl | Prevents side reactions at the guanine base and ribose 2'-hydroxyl. researchgate.net |

| 3 | 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | Introduces the reactive phosphite (B83602) triester group for oligonucleotide coupling. researchgate.netwikipedia.org |

Enzymatic Approaches for Site-Specific Integration of this compound into RNA and DNA Constructs

Enzymatic methods offer a highly specific way to incorporate modified nucleotides like this compound into defined positions within DNA and RNA. This is primarily achieved using polymerases that can accept the modified nucleotide triphosphate (e.g., dGTP-8-d) as a substrate.

The process generally involves a primer extension reaction where a DNA or RNA polymerase extends a primer annealed to a template strand. By providing the this compound triphosphate at the desired incorporation step, it can be integrated into the growing nucleic acid chain. Studies have shown that various polymerases, including DNA polymerase IV and T4 DNA polymerase, can bypass or incorporate modified bases, demonstrating the feasibility of this approach. oup.comtandfonline.com For instance, research on the bypass of other C8-position adducts provides a framework for understanding how polymerases handle modifications at this site. nih.gov

The efficiency of incorporation can vary depending on the specific polymerase and the nature of the modification. Some polymerases might stall or show lower fidelity when encountering a modified nucleotide. However, polymerases have been successfully used to incorporate entirely new, non-natural base pairs into DNA and RNA, which expands the genetic alphabet and suggests that incorporating a subtle modification like a single deuterium atom is highly feasible. nih.gov

Site-specific integration can also be achieved using techniques like CRISPR-Cas systems, which have been shown to integrate new DNA sequences (spacers) at specific locations in a genome, guided by the Cas1 and Cas2 proteins. oup.com While typically used for larger sequence insertions, the underlying principles of site-specific DNA recognition and modification could be adapted for single nucleotide replacement.

Strategies for Uniform and Selective Deuterium Labeling of Guanosine Residues in Complex Biomolecules

Beyond site-specific incorporation, it is often desirable to achieve uniform or selective labeling of all guanosine residues within a large biomolecule like an entire RNA or protein. This is particularly valuable for structural studies using techniques like neutron scattering or NMR spectroscopy. nih.govacs.orgnih.gov

Uniform Labeling: A common method for uniform labeling is metabolic labeling, where organisms (typically bacteria like E. coli or yeast) are grown in a medium where hydrogen has been replaced with deuterium. nih.govresearchgate.net By providing deuterium oxide (D₂O) as the solvent and sometimes deuterated carbon sources like [6,6-²H₂]-glucose, the organism's biosynthetic pathways will naturally incorporate deuterium into all newly synthesized biomolecules, including the guanosine nucleotides in RNA and DNA. researchgate.netresearchgate.net This approach leads to globally deuterated proteins and nucleic acids. nih.gov

Selective Labeling: Achieving selective labeling of only guanosine residues (or purines) is more complex. It often relies on using auxotrophic strains of bacteria that cannot synthesize certain precursors de novo. acs.org By providing a deuterated version of the required precursor (e.g., deuterated guanine or guanosine) in the growth medium, it can be salvaged by the cell and incorporated specifically into the desired positions. While the de novo synthesis pathways for purines are nearly identical across organisms, salvage pathways can be exploited for this purpose. peoi.netnih.gov

Nuclear Magnetic Resonance Nmr Spectroscopy Applications of Guanosine 8 D

Elucidating Nucleic Acid Conformations and Dynamics through Deuterium (B1214612) Labeling

The substitution of the H8 proton with a deuteron (B1233211) in guanosine (B1672433) residues has profound effects on the NMR properties of nucleic acids, facilitating a more detailed analysis of their structure and behavior.

Resolution Enhancement and Signal Simplification in 1H NMR Spectra

A primary challenge in the NMR study of nucleic acids, particularly larger sequences, is severe spectral overlap, where multiple proton signals resonate at very similar chemical shifts. oup.comnih.gov The introduction of Guanosine-8-d into a DNA or RNA sequence effectively removes the H8 proton resonance from the ¹H NMR spectrum. oup.comnih.gov This leads to a significant simplification of crowded spectral regions, allowing for the unambiguous assignment of remaining proton signals. oup.comnih.gov This spectral editing is crucial for accurately determining the structure of nucleic acids and their complexes. mit.edu

The benefits of using this compound are particularly evident in multidimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which is used to measure distances between protons. By eliminating the strong H8 signal and its associated cross-peaks, the resolution and clarity of the NOESY spectrum are greatly enhanced, enabling more precise structural determination. acs.org

Characterization of Glycosidic Bond Torsion Angles (Syn/Anti Conformations)

The glycosidic bond (χ) connects the guanine (B1146940) base to the sugar (ribose or deoxyribose) and its torsional angle determines the orientation of the base relative to the sugar. Two major conformations are possible: anti and syn. pnas.orgresearchgate.net In the anti conformation, the bulk of the base is positioned away from the sugar, which is the predominant conformation in canonical B-DNA. pnas.org In the syn conformation, the base is rotated over the sugar ring.

The distance between the H8 proton of guanine and the H1' proton of its own sugar is a key indicator of the glycosidic bond angle. A strong NOE signal between H8 and H1' is characteristic of a syn conformation, while a weaker or absent NOE suggests an anti conformation. pnas.org The selective deuteration at the C8 position eliminates the H8 proton, and consequently, the H8-H1' NOE, providing an unambiguous method to identify guanosine residues in a syn conformation. This technique is invaluable for studying non-canonical DNA structures like Z-DNA and G-quadruplexes, where syn conformations are common. pnas.orgchemrxiv.org

| Conformation | H8-H1' Distance | Expected NOE Intensity |

| anti | Longer | Weak to absent |

| syn | Shorter | Strong |

Table 1: Relationship between glycosidic bond conformation, inter-proton distance, and expected NOE intensity.

Furthermore, the chemical shift of the C8 carbon is also sensitive to the glycosidic conformation. Generally, a ¹³C chemical shift for C8 above 135 ppm is indicative of a syn conformation, while a value below 135 ppm suggests an anti conformation. acs.orgnih.gov

Investigation of Ribose/Deoxyribose Sugar Pucker Dynamics and Conformational Equilibria

While this compound labeling does not directly report on the sugar pucker, the simplification of the ¹H NMR spectrum it affords allows for a more accurate measurement of the coupling constants between the sugar protons (e.g., H1'-H2', H2'-H3', H3'-H4'). d-nb.info These coupling constants are directly related to the dihedral angles between the protons and can be used to determine the predominant sugar pucker conformation and the equilibrium between different pucker states. d-nb.info Studies have shown a correlation between sugar pucker and the glycosidic torsion angle, where transitions between helical and non-helical forms can involve changes in sugar pucker. nih.gov

Analysis of Base-Pairing, Base Stacking, and Inter-Nucleotide Interactions

The precise arrangement of bases in a nucleic acid structure is determined by a combination of hydrogen bonding in base pairs and stacking interactions between adjacent bases. Deuteration at the C8 position of guanosine aids in the detailed analysis of these interactions.

By removing the H8 signal, NOEs between this proton and protons on neighboring bases can be selectively eliminated. This helps in the unambiguous assignment of inter-nucleotide NOEs, which are crucial for defining the sequential connectivity and the three-dimensional fold of the nucleic acid. nih.gov For instance, in a d(CGG) repeat sequence, site-specific deuteration of guanine allowed for the clear identification of a sequential connection at a central CG step. nih.gov

In studies of modified nucleobases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxodG), NMR analysis of deuterated analogs can help to understand the structural consequences of DNA damage. oup.comnih.govsci-hub.se For example, NMR data has shown that the 8-hydroxyguanine (B145757) base exists in a 6,8-diketo tautomeric form and forms a Watson-Crick-type base pair with cytosine. oup.comnih.gov

Structural and Dynamic Probes for Non-Canonical Nucleic Acid Architectures

Guanosine-rich sequences of DNA and RNA can fold into four-stranded structures known as G-quadruplexes. nih.gov These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomeres. nih.gov G-quadruplexes are highly polymorphic, adopting a variety of folding topologies that are characterized by different loop arrangements, strand orientations, and glycosidic bond conformations. chemrxiv.orgnih.gov

Unraveling Conformational Heterogeneity and Folding Pathways of G-Quadruplex Structures

A significant challenge in studying G-quadruplexes is their conformational heterogeneity, where multiple structures can coexist in solution. oup.com The incorporation of this compound, or its analogue 8-bromo-guanosine which strongly favors the syn conformation, can be used to stabilize a single G-quadruplex species, thereby simplifying structural analysis by NMR. oup.comoup.com

Studies on the human telomeric G-quadruplex have revealed the coexistence of different folded conformations in solution. pnas.org The use of deuterated guanosine, in conjunction with other spectroscopic techniques like single-molecule FRET, has been instrumental in characterizing these different structural states and their interconversion dynamics. pnas.org

| G-Quadruplex Feature | Information Gained from this compound Labeling |

| Glycosidic Conformation | Unambiguous identification of syn vs. anti conformers. oup.comoup.com |

| G-Tetrad Connectivity | Simplification of NOESY spectra for easier assignment of inter-residue contacts. acs.org |

| Conformational Purity | Can stabilize a single G-quadruplex fold, reducing structural heterogeneity. oup.comoup.com |

| Folding Pathway | Helps in characterizing intermediate states and the final folded structure. pnas.org |

Table 2: Application of this compound in the NMR analysis of G-quadruplex structures.

Dynamics of G-Quartet Formation and Stability in Supramolecular Assemblies

The incorporation of this compound, a deuterated analog of guanosine, into nucleic acid sequences provides a powerful tool for investigating the intricate dynamics of G-quartet formation and the stability of the resulting supramolecular G-quadruplex structures using Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of the C8-proton with deuterium simplifies ¹H-NMR spectra by removing the corresponding resonance, which can aid in resolving spectral overlap and facilitate the analysis of more complex systems.

G-quadruplexes are non-canonical four-stranded nucleic acid structures formed from guanine-rich sequences. ntu.edu.sg They are composed of stacked G-quartets, which are planar arrays of four guanine bases held together by Hoogsteen hydrogen bonds. oup.com The stability and formation of these structures are of significant interest due to their potential roles in various biological processes and their applications in nanotechnology. ntu.edu.sgsysu.edu.cn

NMR studies on guanosine derivatives have been instrumental in characterizing the formation of discrete G-octamers and G-hexadecamers. usf.edu For instance, the design of guanosine derivatives with modifications at the 8-position has led to the formation of stable G8-octamers whose structures were confirmed by NMR, mass spectrometry, and X-ray crystallography. usf.edursc.orgrsc.org These studies have also explored the selective binding of different cations, such as K⁺, Ba²⁺, and Sr²⁺, to these assemblies, with NMR titration experiments revealing differential binding affinities. usf.edu

The stability of G-quadruplexes can be significantly influenced by the solvent environment. While many supramolecular structures built through hydrogen bonds are studied in less polar aprotic solvents, the development of G-quadruplex systems that are stable in polar protic solvents is a key area of research. rsc.orgrsc.org Modifications to guanosine, such as the introduction of an 8-aryl group, have been shown to enhance the stability of G-octamers in solvents like methanol (B129727) (MeOH) and dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org Time-course NMR spectroscopy has been employed to monitor the interconversion between different G-assemblies, revealing the formation of kinetically labile and thermodynamically stable octamers. nih.gov

Furthermore, the dynamics of G-quadruplex formation are being investigated under conditions that mimic the cellular environment, such as molecular crowding. nih.gov Such studies have shown that molecular crowding can accelerate the rate of G-quadruplex formation and significantly enhance their stability. nih.gov

Intermolecular Interaction Studies Involving this compound Labeled Nucleic Acids

The strategic incorporation of this compound into nucleic acids is a valuable technique for elucidating the details of intermolecular interactions with proteins and small molecule ligands through NMR spectroscopy. The deuterium label at the C8 position of guanine serves as a silent site in ¹H-NMR, which simplifies complex spectra and allows for a clearer observation of the resonances of interacting partners.

Mapping Protein-Nucleic Acid Recognition Interfaces and Mechanistic Insights

Understanding the molecular mechanisms of how proteins recognize and bind to specific DNA or RNA sequences is fundamental to many areas of biology. nih.gov NMR spectroscopy is a powerful tool for these investigations, providing information on the structure, dynamics, and interaction surfaces of protein-nucleic acid complexes. nih.govresearchgate.net The use of isotope-labeled nucleic acids, including those with this compound, is crucial for these studies. researchgate.net

Chemical shift perturbation (CSP) mapping is a widely used NMR technique to identify the binding interface. nih.govroyalsocietypublishing.org By comparing the NMR spectra of a labeled protein or nucleic acid in its free and bound states, changes in the chemical shifts of specific nuclei can be observed, pinpointing the residues involved in the interaction. nih.govroyalsocietypublishing.org Cross-saturation experiments offer a complementary approach to map binding surfaces. royalsocietypublishing.orgacs.org In this method, selective saturation of nucleic acid protons, such as the imino protons of guanine and thymine, leads to a transfer of saturation to the protein protons at the binding interface, causing a decrease in their signal intensity. royalsocietypublishing.org

These NMR methods provide insights into the dynamic nature of protein-DNA interactions. nih.govoup.com Studies have revealed that these interactions are often dynamic, with lifetimes of salt bridges and hydrogen bonds typically in the picosecond to nanosecond range. oup.com NMR can also be used to study the conformational changes that occur in both the protein and the nucleic acid upon binding. For instance, the incorporation of modified nucleosides like 8-bromo-2'-deoxyguanosine (B1139848) has been used to stabilize specific G-quadruplex conformations for structural determination by NMR. oup.com

The data obtained from these NMR experiments can be used to generate high-resolution structures of protein-nucleic acid complexes and to develop models that explain the specificity of these interactions. nih.govelifesciences.orgnih.gov

Characterization of Ligand-Nucleic Acid Binding Sites and Modes

The interaction of small molecules with nucleic acids is a critical area of research, with implications for drug design and the development of molecular probes. sysu.edu.cnchemrxiv.org NMR spectroscopy is a key technique for characterizing these interactions, providing information on binding affinity, kinetics, and the specific binding site and orientation of the ligand. anu.edu.aunih.gov

The use of this compound labeled nucleic acids can simplify the NMR spectra of ligand-nucleic acid complexes, aiding in the identification of ligand binding sites. When a ligand binds to a nucleic acid, it can induce chemical shift perturbations in the surrounding nucleotides. By monitoring these changes, the location of the binding pocket can be determined. nih.gov For example, in a study of ligands binding to a SARS-CoV-2 RNA motif, the largest chemical shift perturbations were observed in the internal loop region, identifying it as the binding site. nih.gov

NMR titration experiments are commonly used to determine the dissociation constant (KD) of a ligand-nucleic acid complex, providing a measure of binding affinity. nih.gov These experiments involve monitoring the changes in the NMR spectrum of either the nucleic acid or the ligand as the concentration of the other component is varied.

Beyond identifying the binding site, NMR can provide detailed structural information about the ligand-nucleic acid complex. Nuclear Overhauser effect (NOE) data can reveal close spatial proximities between ligand and nucleic acid protons, which is essential for determining the binding mode and orientation of the ligand. acs.orgnih.gov In some cases, the binding of a ligand can induce conformational changes in the nucleic acid, such as the flipping out of nucleobases, which can also be characterized by NMR. nih.gov

The insights gained from these NMR studies are invaluable for structure-based drug design, allowing for the rational optimization of ligands to improve their binding affinity and selectivity for a specific nucleic acid target. acs.orgnih.gov

Mass Spectrometry Ms Applications of Guanosine 8 D

Quantitative Analysis in Biochemical Systems Utilizing Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for the accurate quantification of molecules in complex biological matrices. The method relies on the addition of a known quantity of a stable, isotopically labeled version of the analyte to a sample, which then serves as an internal standard. researchgate.netisolife.nl This approach effectively corrects for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer. isolife.nl

IDMS, frequently coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), has been extensively applied to measure the levels of 8-oxodG in DNA from various sources. For instance, studies have used LC-IDMS to determine the background levels of 8-oxodG in commercial calf thymus DNA and in DNA from cultured human cells. nih.gov The use of a stable isotope-labeled analog of 8-oxodG as an internal standard is critical for achieving the necessary accuracy and precision for these measurements. researchgate.netnih.gov

Research has demonstrated that different analytical techniques employing IDMS can yield comparable results. A study comparing LC/IDMS-SIM (Selected Ion Monitoring) with GC/IDMS-SIM for measuring oxidized guanosine (B1672433) in calf thymus DNA found no statistical difference between the methods, highlighting the robustness of the isotope dilution strategy. nih.gov The levels of 8-oxodG measured in DNA from HeLa cells were found to be significantly lower than those in commercially available calf thymus DNA, underscoring the importance of careful sample handling to prevent artefactual oxidation. nih.gov

The table below presents findings from a study that used IDMS to quantify 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dGuo) in different DNA samples, comparing various analytical methods.

| DNA Source | Analytical Method | 8-OH-dGuo Level (lesions per 105 dGuo) | Reference |

|---|---|---|---|

| Calf Thymus DNA | LC/IDMS-SIM (Enzymatic Hydrolysis) | 2.5 ± 0.3 | nih.gov |

| Calf Thymus DNA | GC/IDMS-SIM (Formic Acid Hydrolysis) | 2.7 ± 0.4 | nih.gov |

| Calf Thymus DNA | GC/IDMS-SIM (Fpg Protein Hydrolysis) | 2.6 ± 0.3 | nih.gov |

| HeLa Cell DNA | LC/IDMS-SIM (Enzymatic Hydrolysis) | 0.4 ± 0.1 | nih.gov |

| HeLa Cell DNA | GC/IDMS-SIM (Formic Acid Hydrolysis) | 0.5 ± 0.1 | nih.gov |

| HeLa Cell DNA | GC/IDMS-SIM (Fpg Protein Hydrolysis) | 0.5 ± 0.1 | nih.gov |

Structural Elucidation of Intact and Modified Guanosine-Containing Biomolecules

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of biomolecules, including modified nucleosides. researchgate.net By inducing fragmentation of a selected ion and analyzing the resulting fragment ions, researchers can deduce the molecule's structure.

In the analysis of 8-oxodG, the positive-ion mass spectrum reveals a distinct fragmentation pattern. The protonated molecular ion (MH⁺) is observed, along with characteristic fragment ions such as the protonated free base (BH₂⁺) and a sugar ion (S⁺). nih.gov The relative intensities of these ions can be controlled by adjusting the instrument's fragmentor potential, providing a means to confirm the identity of the compound. The clear separation of 8-oxodG from the much more abundant 2'-deoxyguanosine (B1662781) via chromatography prior to MS analysis is crucial to prevent potential in-source oxidation that could lead to an overestimation of the modified nucleoside. nih.gov

The presence of an 8-oxo modification on a guanosine residue can significantly impact the structure of larger nucleic acid architectures, such as G-quadruplexes. chinesechemsoc.org While mass spectrometry directly measures mass-to-charge ratios, the structural implications of such modifications are often studied by observing how they affect the stability and interactions of the larger biomolecule, which can be probed with techniques like native mass spectrometry. chinesechemsoc.org

Application of Guanosine-8-d and its Metabolites as Internal Standards for Analytical Method Development

The development of robust and reliable analytical methods for quantifying biomolecules is critically dependent on the use of appropriate internal standards (IS). isolife.nlnih.gov Isotopically labeled analogues of the analyte are considered the ideal choice for an IS, especially in mass spectrometry-based assays, as they have nearly identical chemical and physical properties to the analyte itself. isolife.nlmdpi.com

Stable isotope-labeled versions of 8-oxodG and its related metabolites, such as 8-oxoguanine and 8-oxoguanosine, are routinely used as internal standards for the development and validation of quantitative assays in various biological fluids like urine. nih.govnih.gov For example, ¹⁵N- and ¹³C-labeled internal standards have been employed in LC-MS/MS methods to measure urinary levels of these oxidative stress biomarkers. nih.govnih.gov The use of these standards enhances the reliability of the method, providing better accuracy and precision than other standardization techniques. nih.gov

The development of methods for urinary analysis of these biomarkers is important for epidemiological and intervention studies. nih.gov An LC-MS/MS method was developed to measure the base (8-oxoGua), the ribonucleoside (8-oxoGuo), and the deoxynucleoside (8-oxodG) in urine without sample pre-treatment. nih.gov The data below shows the urinary excretion rates of these compounds in healthy human volunteers, quantified using isotope dilution. nih.gov

| Compound | Mean Excretion (nmol/24 h) | Percentage of Total | Reference |

|---|---|---|---|

| 8-oxoguanine (8-oxoGua) | 135.7 | 64% | nih.gov |

| 8-oxoguanosine (8-oxoGuo) | 48.8 | 23% | nih.gov |

| 8-oxo-2'-deoxyguanosine (8-oxodG) | 27.5 | 13% | nih.gov |

| Total 8-hydroxylated Guanine (B1146940) Species | 212.0 | 100% | nih.gov |

Probing Protein-Nucleic Acid Complexes and Conformational Transitions via Native Mass Spectrometry

Native mass spectrometry has emerged as a powerful technique for studying non-covalent biological complexes, including protein-nucleic acid interactions, in their near-native state. nih.govacs.org The methodology uses gentle electrospray ionization conditions and minimal instrument energies to transfer intact complexes from solution into the gas phase for MS analysis. chemrxiv.org This allows for the direct measurement of the stoichiometry, binding affinity, and topology of these assemblies. nih.govacs.orgnih.gov

Changes in the folding of a nucleic acid can sometimes be inferred from shifts in the charge state distribution during electrospray ionization, although this is more established for proteins. chemrxiv.orgacs.org For nucleic acids, which tend to adopt low charge states, techniques like collision-induced unfolding (CIU) can be used. acs.org In CIU, the internal energy of the ion is gradually increased, and the voltage at which the structure unfolds provides information about its gas-phase stability, which can be correlated with its solution-phase structure. acs.org This approach could potentially be used to investigate how an 8-oxo-guanosine modification alters the stability and conformation of a DNA or RNA structure or its complex with a binding protein. nih.govacs.org

Biochemical and Mechanistic Investigations Utilizing Guanosine 8 D As a Research Tool

Elucidation of Enzymatic Reaction Mechanisms through Kinetic Isotope Effects and Substrate Probes

The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), at a specific position in a substrate molecule can alter the rate of an enzyme-catalyzed reaction if the bond to that position is broken or its vibrational environment changes during the rate-limiting step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology. nih.gov Guanosine-8-d, with its deuterium label at the C8-H position, serves as an invaluable probe for enzymes that interact with or catalyze reactions at this site.

Kinetic isotope effects are powerful for understanding transition states in enzymatic reactions. nih.gov A primary KIE is observed when the C-D bond is cleaved in the rate-determining step, while a secondary KIE can provide information about changes in hybridization or the steric environment of the C8-position in the transition state. nih.gov For instance, in reactions involving the abstraction of the C8-hydrogen as a proton, hydride, or hydrogen atom, a significant primary KIE (kH/kD > 1) would be expected. nih.gov

Deuterated nucleosides and nucleotides are frequently used to discern mechanistic details of nucleic acid processing enzymes. scienceopen.com For example, in studies of radical S-adenosyl-L-methionine (SAM) enzymes, deuterated substrates have been used to pinpoint the site of hydrogen atom abstraction. nih.gov By using tRNA containing deuterated 1-methylguanosine (B33566) (m¹G) and analyzing the resulting 5'-deoxyadenosine (B1664650) (dAdo) product by mass spectrometry, researchers demonstrated a 100-fold increase in the incorporation of a single deuterium into dAdo. nih.gov This finding was consistent with the direct abstraction of a hydrogen atom from the methyl group of m¹G by the 5'-deoxyadenosyl radical to initiate catalysis. nih.gov While this study focused on the methyl group, a similar approach using this compound could be employed to investigate enzymes suspected of interacting with the C8-position.

Furthermore, this compound can be used as a substrate analog to probe enzyme active sites. Enzymes like guanine (B1146940) deaminase, which catalyzes the conversion of guanine to xanthine (B1682287), have been studied using various guanine derivatives. nih.gov The binding and processing of this compound compared to its protium (B1232500) counterpart can reveal key interactions within the active site responsible for substrate recognition and catalysis. nih.gov

| Enzyme Class | Application of this compound | Expected Outcome/Information Gained |

| Hydrogenases/Dehydrogenases | Investigation of hydride transfer mechanisms | Measurement of primary KIE to determine if C8-H bond cleavage is rate-limiting. |

| Radical SAM Enzymes | Identification of hydrogen abstraction site | Detection of deuterium transfer to the adenosyl radical via mass spectrometry. nih.gov |

| DNA/RNA Modifying Enzymes | Probing enzyme-substrate interactions | Comparison of binding affinity and turnover rates relative to unlabeled guanosine (B1672433). |

| Guanine Deaminase | Elucidating substrate specificity determinants | Analysis of kinetic parameters (Km, kcat) to understand the impact of the C8-deuterium on catalysis. nih.gov |

Tracking Nucleoside and Nucleotide Metabolic Pathways and Interconversions

Stable isotope tracers are essential tools for mapping the complex network of metabolic pathways. nih.govuky.edu this compound, as a labeled nucleoside, can be introduced into cells or organisms to trace the fate of guanosine through its various metabolic and catabolic routes. The deuterium label acts as a silent, non-perturbative tag that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Once taken up by cells, exogenous guanosine can enter the purine (B94841) salvage pathway. nih.govfrontiersin.org This pathway recycles nucleobases and nucleosides, converting them back into nucleotides, which is a less energy-intensive process than de novo synthesis. frontiersin.org By administering this compound and analyzing the cellular nucleotide pool over time, researchers can track its conversion to guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). pnas.org This allows for the quantification of flux through the salvage pathway versus the de novo synthesis pathway, which utilizes precursors like amino acids and bicarbonate. nih.govfrontiersin.org

Studies using labeled precursors have been fundamental to our understanding of nucleotide metabolism. uky.eduresearchgate.net For example, accelerator mass spectrometry (AMS) has been used to measure the metabolism of ¹⁴C-labeled 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG), showing its uptake, phosphorylation, and incorporation into DNA. pnas.org A similar MS-based approach with this compound would enable precise tracking of guanosine's journey into the nucleotide pool and subsequent incorporation into RNA.

The metabolic fate of guanosine is critical in various cellular contexts, including immune responses and neurological function. nih.gov Altered guanosine metabolism can impact signaling pathways and the synthesis of GTP, a crucial molecule for cellular processes like signal transduction and protein synthesis. nih.gov Using this compound allows for dynamic tracing of these pathways under different physiological or pathological conditions, providing insights into how cells regulate their nucleotide pools. oup.com

| Metabolic Process | Tracing Method | Key Intermediates/Products Tracked |

| Purine Salvage Pathway | Mass Spectrometry analysis of cell lysates | This compound -> GMP-8-d -> GDP-8-d -> GTP-8-d. nih.govpnas.org |

| RNA Synthesis | MS or NMR analysis of hydrolyzed RNA | Incorporation of the deuterated guanine base into the RNA polymer. |

| Purine Catabolism | Analysis of excreted metabolites | Detection of deuterated catabolites such as xanthine and uric acid. |

Investigating Nucleic Acid Repair Pathways and Lesion Recognition Mechanisms

The guanine base is particularly susceptible to oxidative damage, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of the most common and mutagenic DNA lesions. nih.govresearchgate.netmdpi.com Cells have evolved sophisticated DNA repair mechanisms, primarily the base excision repair (BER) pathway, to identify and remove such lesions. nih.govoup.com The enzyme human 8-oxoguanine glycosylase 1 (hOGG1) is a key player that recognizes and excises 8-oxoG from DNA. oup.comnih.gov

Structural studies have provided detailed snapshots of how repair enzymes recognize damaged bases. For instance, hOGG1 flips the 8-oxoG lesion out of the DNA helix and into a specific active site pocket. nih.govportlandpress.com The recognition involves a network of hydrogen bonds and steric interactions that distinguish 8-oxoG from the canonical guanine. portlandpress.com By incorporating this compound into a DNA duplex and studying its interaction with hOGG1 using techniques like X-ray crystallography or cryo-electron microscopy, one could assess whether the C8-deuterium influences the initial binding or the conformational dynamics of the enzyme-DNA complex.

Furthermore, the presence of a second lesion near an 8-oxoG can dramatically impact repair efficiency. nih.govnih.gov this compound could be incorporated into synthetic oligonucleotides containing other lesions to probe how the repair machinery deals with complex or clustered damage sites, without the complication of the analog itself being a rapidly excised substrate. This allows for a more controlled examination of the structural and molecular determinants of lesion recognition by enzymes such as hOGG1 and MutYH, the latter of which removes adenine (B156593) misincorporated opposite 8-oxoG. researchgate.netnih.gov

| Repair Enzyme | Investigative Approach | Objective |

| hOGG1 (8-oxoguanine glycosylase) | Binding assays (e.g., EMSA, SPR) with DNA containing this compound | To measure the binding affinity and kinetics of the enzyme to a non-damaged, but subtly modified, substrate analog. nih.govportlandpress.com |

| hOGG1 / MutYH | Structural analysis (X-ray, Cryo-EM) of enzyme-DNA complexes | To visualize the interactions between the enzyme and the C8-deuterated guanine within the active site. nih.govnih.gov |

| BER Pathway Proteins | In vitro reconstitution of repair with this compound-containing DNA | To assess the influence of the C8-deuterium on the assembly and function of the multi-protein repair complex. oup.com |

Probing the Structural and Conformational Changes in Macromolecular Assemblies upon Guanosine Incorporation

The incorporation of modified nucleosides can induce or report on structural and conformational changes in nucleic acids and their complexes with proteins. nih.govmdpi.com Modifications at the C8-position of guanine are particularly significant because they can influence the glycosidic bond conformation, which dictates whether the base is in the syn or anti orientation. mdpi.com While a simple deuterium substitution is less perturbative than bulky adducts, it can still serve as a sensitive probe for high-resolution structural methods like NMR spectroscopy.

In DNA, guanine typically adopts the anti conformation. However, in certain structures like Z-DNA or G-quadruplexes, and when paired with lesions like 8-oxoG, the syn conformation is favored. mdpi.comnih.gov this compound can be incorporated into synthetic DNA or RNA oligonucleotides to study these conformational equilibria. The deuterium nucleus has distinct NMR properties from a proton, and its presence can simplify complex spectra or be used in specific NMR experiments (e.g., ²H NMR) to directly monitor the local environment and dynamics at the C8-position.

Chemical probing experiments offer another avenue for investigation. The accessibility of the C8-position to chemical modifying agents can be altered by the local structure of the nucleic acid. ttu.ee Comparing the reactivity of this compound to its unlabeled counterpart within a larger macromolecular assembly, such as a ribosome or a nucleoprotein filament, could reveal subtle changes in solvent accessibility or local conformation. ttu.eeresearchgate.net

Furthermore, the study of macromolecular assemblies by cryo-electron microscopy (cryo-EM) often faces challenges due to conformational heterogeneity. nih.gov While not a direct visualization tool for isotopes, the incorporation of this compound could subtly alter the conformational landscape of a large RNA-protein complex. By preparing samples with and without the deuterated analog, researchers could potentially trap or favor specific conformational states, aiding in the structural determination of these dynamic machines. nih.govfrontiersin.org

| Macromolecular System | Technique | Information Probed |

| G-Quadruplex DNA/RNA | NMR Spectroscopy | Glycosidic bond conformation (syn vs. anti) and dynamics at the C8-position. nih.gov |

| DNA/RNA-Protein Complexes | NMR Spectroscopy, Chemical Probing | Changes in the local environment and solvent accessibility of the guanosine C8-position upon protein binding. ttu.ee |

| Ribosomes/Spliceosomes | Cryo-Electron Microscopy, NMR | Stabilization of specific conformational states; local dynamics within the guanosine-binding pockets. nih.gov |

Advanced Methodological Developments and Future Research Avenues

Integration of Guanosine-8-d Labeling with Cryo-Electron Microscopy for High-Resolution Structural Biology

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and complex biomolecular assemblies in their near-native states. creative-biostructure.comcreative-biostructure.com The integration of isotopic labeling, including the use of deuterated compounds like this compound, with cryo-EM and the related technique of cryo-electron tomography (cryo-ET) presents a frontier with significant potential. creative-biostructure.comnih.gov

While cryo-EM excels at visualizing large macromolecular complexes, identifying specific components or tracking dynamic regions can be challenging. nih.gov Isotopic labeling offers a way to introduce "invisible" tags that can be detected through complementary techniques or potentially by subtle differences in electron scattering properties. The use of deuterated molecules in conjunction with cryo-EM is an area of growing interest. nih.gov For instance, in a technique analogous to contrast matching in small-angle neutron scattering (SANS), selective deuteration of one component in a complex can, in principle, alter its scattering properties relative to the surrounding non-deuterated components and the frozen solvent. nih.gov This could aid in the visualization and segmentation of specific subunits within a larger assembly.

Furthermore, cryo-ET, which provides 3D reconstructions of unique, non-averaged particles, can benefit from labeling strategies to locate specific molecules within a crowded cellular environment. acs.orgbiorxiv.org The development of novel labeling methods, such as those employing nanogold particles, is already underway to facilitate the identification of macromolecules in cryo-electron tomograms. nih.govbiorxiv.org While direct visualization of a single deuterium (B1214612) atom by cryo-EM is not currently feasible, the broader principle of using isotopic labeling to aid in structural determination and validation is a promising avenue. nih.gov The combination of cryo-EM data with data from other structural biology techniques that heavily rely on isotopic labeling, such as NMR, provides a powerful hybrid approach for a more complete understanding of biomolecular structures. nih.gov

Development of Hybrid Labeling Strategies Combining Deuterium with Other Stable Isotopes (e.g., 13C, 15N)

The power of isotopic labeling is significantly amplified when different isotopes are used in combination. Hybrid labeling strategies that incorporate deuterium (²H), such as in this compound, with other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) have been instrumental in advancing nuclear magnetic resonance (NMR) spectroscopy studies of nucleic acids. researchgate.netacs.orgnih.gov These multi-isotope labeling approaches are crucial for overcoming the inherent challenges of studying large RNA and DNA molecules, such as spectral crowding and broad linewidths. nih.govmit.edu

The enzymatic synthesis of nucleotides is a versatile method for producing these hybrid-labeled molecules. oup.comscienceopen.com For example, researchers can synthesize nucleoside triphosphates (NTPs) that are specifically deuterated at certain positions and also contain ¹³C or ¹⁵N labels. oup.com These labeled NTPs can then be used in in vitro transcription reactions to produce RNA molecules with the desired isotopic pattern. oup.comisotope.com This allows for the creation of "NMR-silent" regions through deuteration, which simplifies complex spectra and allows for the focused study of specific, non-deuterated and/or ¹³C/¹⁵N-labeled regions. google.com

The combination of deuteration with ¹³C and ¹⁵N labeling has been critical for the success of triple-resonance NMR experiments, which are essential for the structural determination of proteins and are increasingly being applied to nucleic acids. researchgate.net These strategies enable the unambiguous assignment of NMR signals and the measurement of structural restraints, such as distances and dihedral angles, which are necessary for high-resolution structure determination. The development of methods to produce specifically labeled this compound in combination with ¹³C and ¹⁵N will continue to push the boundaries of what is possible with NMR spectroscopy, allowing for the study of ever larger and more complex nucleic acid systems.

| Compound Name | Isotopic Label |

| This compound | ²H |

| Carbon-13 | ¹³C |

| Nitrogen-15 | ¹⁵N |

| 8-Hydroxy guanosine-¹³C,¹⁵N₂ | ¹³C, ¹⁵N |

| [7-¹⁵N]-guanosine-5′-triphosphates | ¹⁵N |

Computational Chemistry and Molecular Dynamics Simulations Guided by this compound Experimental Data

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for studying the structure, dynamics, and function of biomolecules at an atomic level. researchgate.netacs.orgnih.gov When combined with experimental data, these computational methods can provide a much more detailed and dynamic picture than either approach could achieve alone. nih.govbiomedres.us Experimental data derived from studies using this compound can serve as valuable restraints to guide and validate computational models.

For example, NMR experiments on nucleic acids containing this compound can provide information about local conformation and dynamics. This data can be incorporated as restraints in MD simulations to ensure that the computational model accurately reflects the experimentally observed behavior. nih.gov This is particularly important for studying modified nucleic acids, as the presence of a modification can alter the local structure and flexibility in ways that are difficult to predict from first principles.

Molecular dynamics simulations have been extensively used to study the effects of guanine (B1146940) modifications, such as 8-oxoguanine (8-oxoG), on DNA structure and stability. researchgate.netacs.orgnih.govworldscientific.comnih.gov These studies have revealed how such modifications can alter hydrogen bonding patterns, backbone conformation, and interactions with water and ions. researchgate.netacs.orgnih.gov By providing experimental data on the conformational preferences of the guanine base, studies with this compound can help to refine the force fields used in these simulations, leading to more accurate and predictive models. researchgate.net The ultimate goal is to create computational models that can accurately predict the structural and functional consequences of nucleic acid modifications, which has significant implications for understanding disease mechanisms and for the rational design of nucleic acid-based therapeutics. 4tu.nl

Exploration of this compound in Synthetic Biology for Engineered Nucleic Acid Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov This includes the creation of engineered nucleic acid systems with novel functions. The incorporation of modified nucleotides, such as this compound, into these synthetic systems opens up new possibilities for both studying and controlling their behavior.

One area of interest is the development of xenobiotic nucleic acids (XNAs), which are synthetic analogs of DNA and RNA with modified backbones or bases. mdpi.comrsc.org These XNAs can have properties that are not found in natural nucleic acids, such as enhanced stability against nuclease degradation. rsc.org The incorporation of this compound into XNA structures could provide a subtle, non-perturbative probe for studying their structure and dynamics using techniques like NMR.

Furthermore, the field of synthetic biology is increasingly focused on the creation of dynamic and responsive nucleic acid nanostructures. mdpi.com The ability to precisely control the conformation and interactions of these structures is key to their function. The insights into local conformation and dynamics that can be gained from studies using this compound could inform the design of these engineered systems. For example, understanding how the deuteration at the C8 position influences the syn/anti conformation of the guanine base could be used to fine-tune the folding of a G-quadruplex or the binding of a DNA aptamer. While the direct application of this compound in functional synthetic biology systems is still an emerging area, the fundamental knowledge gained from its use as a biophysical probe will undoubtedly contribute to the advancement of this exciting field. oup.com

Q & A

Basic Research Questions

Q. What are the critical considerations for ensuring isotopic purity in Guanosine-8-d synthesis?

- Methodological Answer : Isotopic purity is critical for minimizing experimental artifacts. Techniques include:

- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to separate and quantify isotopic variants.

- Mass Spectrometry (MS) for precise mass-to-charge ratio analysis, ensuring >98% isotopic enrichment .

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly at the C8 position .

- Key Controls : Include internal standards (e.g., unlabeled guanosine) to validate separation efficiency and quantify impurities .

Q. How can researchers validate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Use buffer systems (e.g., phosphate buffers at pH 5.0–9.0) to simulate physiological and extreme conditions.

- Analytical Tools :

- UV Spectrophotometry to monitor absorbance shifts indicative of degradation.

- Liquid Chromatography-Tandem MS (LC-MS/MS) to detect degradation byproducts .

- Data Interpretation : Compare degradation kinetics to unlabeled guanosine to isolate isotope-specific effects .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic isotope effect (KIE) data for this compound in RNA catalysis studies?

- Methodological Answer : Contradictions often arise from:

- Variable Experimental Conditions (e.g., temperature, ionic strength). Standardize protocols using reference reactions (e.g., ribozyme cleavage assays) .

- Data Normalization : Apply statistical corrections (e.g., ANOVA) to account for batch-to-batch isotopic variability .

- Cross-Validation : Compare results with computational models (e.g., density functional theory simulations of isotopic bonding) .

- Table 1 : Common Contradictions and Resolution Approaches

Q. How to design a study investigating this compound’s role in RNA conformational dynamics while controlling for solvent isotope effects?

- Methodological Answer :

- Hypothesis-Driven Design :

- Independent Variables : Solvent deuteration levels (e.g., H₂O vs. D₂O).

- Dependent Variables : RNA folding rates measured via stopped-flow fluorescence .

- Controls :

- Use unlabeled guanosine in parallel experiments to isolate solvent-specific effects.

- Include chelating agents (e.g., EDTA) to standardize metal ion concentrations .

- Statistical Framework : Apply multivariate regression to disentangle solvent and isotopic contributions .

Methodological Best Practices

Q. What ethical and reproducibility standards apply to publishing this compound research?

- Guidelines :

- Experimental Transparency : Document synthesis protocols, including precursor sources and purification steps, in supplementary materials .

- Data Availability : Share raw NMR/MS spectra and kinetic datasets via repositories (e.g., Zenodo) with DOI links .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding from isotopic reagent suppliers) and obtain ethics approval for human/animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.